N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine
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Overview
Description
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine is a modified nucleoside analog. It is a derivative of cytidine, where the hydrogen atom at the 4th position of the cytosine ring is replaced by a benzoyl group, the 5’-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is methylated. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields including antiviral and anticancer research .
Preparation Methods
The synthesis of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine involves multiple steps. The general synthetic route includes:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of cytidine is protected using a dimethoxytrityl (DMT) group.
Benzoylation: The 4-amino group of the cytidine is benzoylated using benzoyl chloride in the presence of a base.
Methylation: The 2’-hydroxyl group is methylated using methyl iodide in the presence of a base.
Purification: The final product is purified using chromatographic techniques to obtain N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine in high purity
Chemical Reactions Analysis
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzoyl group, yielding the deprotected nucleoside.
Substitution: The DMT group can be removed under acidic conditions, allowing for further modifications at the 5’-position.
Diels-Alder Reaction: The compound can participate in Diels-Alder reactions with diene-modified oligonucleotides and maleimide-derivatized peptides
Scientific Research Applications
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine has several scientific research applications:
Antiviral Research: It is used as a research tool in the study of antiviral mechanisms and the development of antiviral drugs.
Anticancer Research: The compound is utilized in anticancer studies to investigate its potential as a therapeutic agent.
Oligonucleotide Synthesis: It is a key intermediate in the synthesis of modified oligonucleotides, which are used in various genetic and molecular biology studies.
Enzyme Probing: The compound is used to probe enzyme-catalyzed cleavage processes in DNA
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine involves its incorporation into oligonucleotides. The benzoyl and DMT groups protect the nucleoside during synthesis, allowing for selective deprotection and further modifications. The methylation at the 2’-position enhances the stability of the nucleoside and its resistance to enzymatic degradation. The compound interacts with specific molecular targets and pathways involved in antiviral and anticancer activities .
Comparison with Similar Compounds
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine can be compared with other similar compounds such as:
N4-Benzoyl-5’-O-DMT-2’-deoxycytidine: Similar in structure but lacks the 2’-methyl group, making it less stable.
N4-Benzoyl-2’-O-methylcytidine: Lacks the DMT group, which affects its utility in oligonucleotide synthesis.
N4-Benzoyl-3’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine: Contains additional modifications that may alter its biological activity and stability
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJKGOQQYUVNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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